molecular formula C12H12O5 B14512661 Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate CAS No. 63587-63-3

Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate

Cat. No.: B14512661
CAS No.: 63587-63-3
M. Wt: 236.22 g/mol
InChI Key: JCUWEGUQXYHHLE-UHFFFAOYSA-N
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Description

Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate is an organic compound characterized by a cycloheptatriene ring substituted with formyl and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate typically involves the cycloaddition reactions of appropriate precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptatriene ring. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: 3-carboxycyclohepta-1,3,5-triene-1,2-dicarboxylate.

    Reduction: 3-hydroxycyclohepta-1,3,5-triene-1,2-dicarboxylate.

    Substitution: Various substituted cycloheptatriene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptatriene: A parent compound with a similar ring structure but lacking the formyl and ester groups.

    Dimethyl cycloheptane-1,2-dicarboxylate: Similar ester functionality but without the formyl group.

    3-formylcycloheptane-1,2-dicarboxylate: Similar formyl and ester groups but with a different ring structure.

Uniqueness

Dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate is unique due to the combination of its cycloheptatriene ring and the presence of both formyl and ester groups

Properties

CAS No.

63587-63-3

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

dimethyl 3-formylcyclohepta-1,3,5-triene-1,2-dicarboxylate

InChI

InChI=1S/C12H12O5/c1-16-11(14)9-6-4-3-5-8(7-13)10(9)12(15)17-2/h3-5,7H,6H2,1-2H3

InChI Key

JCUWEGUQXYHHLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=CC1)C=O)C(=O)OC

Origin of Product

United States

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